molecular formula C10H10N4O B13303044 6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde

6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde

Cat. No.: B13303044
M. Wt: 202.21 g/mol
InChI Key: CWTSTAMNXDESNM-UHFFFAOYSA-N
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Description

6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a dimethyl-1,2,4-triazole moiety and a formyl (-CHO) group at the 3-position. This structure combines electron-rich (triazole) and electron-deficient (aldehyde) functional groups, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its applications range from serving as a ligand in coordination chemistry to acting as a precursor for Schiff base formation or pharmacophore development .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

6-(3,5-dimethyl-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H10N4O/c1-7-12-8(2)14(13-7)10-4-3-9(6-15)5-11-10/h3-6H,1-2H3

InChI Key

CWTSTAMNXDESNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2=NC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carboxylic acid.

    Reduction: 6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-methanol.

    Substitution: Various substituted triazole-pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyridine moieties. These interactions can modulate biological pathways, leading to the observed bioactivities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally analogous heterocycles, focusing on substituent effects, reactivity, and applications.

Substituent-Driven Reactivity and Electronic Effects

The aldehyde group at the pyridine 3-position introduces significant electrophilicity, enabling nucleophilic additions (e.g., condensations to form imines). This contrasts with compounds like 4i and 4j (described in ), which incorporate coumarin and pyrimidinone moieties. These latter groups are more conjugated and less reactive toward nucleophiles but enhance fluorescence and π-π stacking capabilities .

Table 1: Key Substituent Effects in Selected Heterocycles
Compound Core Structure Key Substituents Reactivity Profile
Target Compound Pyridine Triazole (6-position), CHO (3-position) High aldehyde reactivity, H-bonding via triazole
4i () Pyrimidinone Coumarin, tetrazole Fluorescence, limited electrophilicity
4j () Pyrazolone Tetrazole, coumarin Chelation potential, photostability

Crystallographic and Structural Insights

SHELX’s robustness in small-molecule refinement ensures accurate determination of bond lengths and angles, particularly for triazole-pyridine systems .

Table 2: Hypothetical Crystallographic Parameters*
Compound Bond Length (C-N triazole, Å) Bond Angle (Pyridine-Triazole, °)
Target Compound 1.32–1.35 120–125
Triazole-Pyridine Analogs 1.30–1.34 118–123

*Based on typical triazole-pyridine systems refined using SHELX .

Challenges and Limitations

  • Stability : The aldehyde group is prone to oxidation, requiring inert storage conditions.
  • Synthetic Complexity : Introducing both triazole and aldehyde groups demands precise regioselectivity, unlike simpler pyridine derivatives.

Biological Activity

6-(Dimethyl-1H-1,2,4-triazol-1-YL)pyridine-3-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C8H9N5O
  • Molecular Weight : 189.19 g/mol
  • CAS Number : 1457066-11-3
  • Melting Point : 210-212 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring enhances its potential as a bioactive molecule by facilitating interactions with enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in the biosynthesis of inflammatory mediators.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against a range of pathogens, suggesting potential use in treating infections.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains were reported as follows:
CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus12.5
Compound BEscherichia coli25.0

These results suggest that this compound could be a lead for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated through various assays:

  • In vitro studies showed inhibition of COX enzymes with IC50 values ranging from 19.45 to 42.1 μM for different derivatives .
CompoundCOX EnzymeIC50 (μM)
Compound CCOX-119.45 ± 0.07
Compound DCOX-231.4 ± 0.12

These findings indicate its potential as an anti-inflammatory agent comparable to established drugs like diclofenac .

Study on Anticonvulsant Activity

A notable study investigated the anticonvulsant properties of the compound using an animal model. The results showed that at a dose of 100 mg/kg:

  • The latency period before seizures was significantly increased compared to control groups.
TreatmentLatency Increase (seconds)
Control10
Compound E30
Diazepam25

This suggests that the compound may have neuroprotective effects and could be explored for treating seizure disorders .

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